![molecular formula C20H42O6Si2 B128266 methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate CAS No. 135711-62-5](/img/structure/B128266.png)
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
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Overview
Description
The compound appears to be a highly functionalized cyclohexane derivative, which is characterized by the presence of tert-butyl(dimethyl)silyl ether groups and a carboxylate ester function. While the specific compound is not directly mentioned in the provided papers, the general chemical context involves cyclohexene derivatives and related cycloaddition reactions, which are fundamental in the synthesis of complex cyclic structures.
Synthesis Analysis
The synthesis of cyclohexene derivatives can involve [4 + 2] cycloaddition reactions, as demonstrated in the first paper, where 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene undergoes a Diels-Alder reaction with methyl acrylate to yield various cyclohexene products . Although the specific compound is not synthesized in the papers provided, the methodologies discussed could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is often complex due to the presence of multiple stereocenters and substituents. The tert-butyl(dimethyl)silyl groups in the compound would provide steric bulk and could influence the reactivity and selectivity of the molecule during chemical reactions. The dihydroxycyclohexane moiety suggests the presence of multiple chiral centers, which are crucial for the biological activity of many compounds.
Chemical Reactions Analysis
Cyclohexene derivatives can participate in a variety of chemical reactions. The Michael-Wittig reaction, as discussed in the second paper, is a method for synthesizing highly functionalized cyclohexenones, which could be related to the compound . The third paper describes a tandem conjugate addition-[3 + 2]-anionic cyclization route, which could be relevant for constructing the cyclohexane core of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups. The tert-butyl(dimethyl)silyl groups would increase the hydrophobicity and steric hindrance, potentially affecting solubility and reactivity. The carboxylate ester function would contribute to the compound's acidity and could participate in esterification and hydrolysis reactions. The dihydroxy functionality would be expected to engage in hydrogen bonding, influencing the compound's boiling point, solubility, and reactivity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMGEIRSATOJZ-SSWGIJEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472958 |
Source
|
Record name | SCHEMBL9010539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester | |
CAS RN |
135711-62-5 |
Source
|
Record name | SCHEMBL9010539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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